Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C20H24N2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-aminophenylthiomethyl chloride with benzyl piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Contains a piperidine moiety and is used in anti-inflammatory research
Uniqueness
Benzyl 4-(((4-aminophenyl)thio)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
benzyl 4-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c21-18-6-8-19(9-7-18)25-15-17-10-12-22(13-11-17)20(23)24-14-16-4-2-1-3-5-16/h1-9,17H,10-15,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKIFUYJPXFZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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